molecular formula C19H21N3O7S B3539737 4,5-dimethoxy-2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

4,5-dimethoxy-2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No.: B3539737
M. Wt: 435.5 g/mol
InChI Key: PAQHMYRCAWJHHW-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a complex organic compound with a molecular formula of C({19})H({21})N({3})O({7})S. This compound is notable for its unique structure, which includes both nitro and sulfonyl functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide typically involves multiple steps:

    Sulfonylation: The sulfonyl group is introduced by reacting the nitro compound with a sulfonyl chloride derivative, such as 4-(1-pyrrolidinylsulfonyl)chloride, under basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated nitro compound with an appropriate amine, typically under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Tin(II) chloride (SnCl(_2)) in hydrochloric acid or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Reduction: Conversion of the nitro group to an amine results in compounds like 4,5-dimethoxy-2-amino-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide.

    Substitution: Replacement of methoxy groups can yield various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzamide: Lacks the sulfonyl group, making it less potent in certain applications.

    4,5-Dimethoxy-2-nitro-N-phenylbenzamide: Similar structure but without the pyrrolidinylsulfonyl group, affecting its biological activity.

Uniqueness

4,5-Dimethoxy-2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-17-11-15(16(22(24)25)12-18(17)29-2)19(23)20-13-5-7-14(8-6-13)30(26,27)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQHMYRCAWJHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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